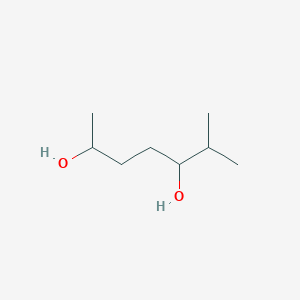
6-Methylheptane-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylheptane-2,5-diol: is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for synthesizing 6-Methylheptane-2,5-diol involves the reduction of 6-Methylheptane-2,5-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis of Epoxides: Another method involves the hydrolysis of 6-Methylheptane-2,5-epoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6-Methylheptane-2,5-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: H2 gas with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: 6-Methylheptane-2,5-dione or 6-Methylheptanal.
Reduction: 6-Methylheptane.
Substitution: 6-Methylheptane-2,5-dichloride or 6-Methylheptane-2,5-dibromide.
Aplicaciones Científicas De Investigación
Chemistry: 6-Methylheptane-2,5-diol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules .
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals .
Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation .
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism by which 6-Methylheptane-2,5-diol exerts its effects depends on its chemical structure and the functional groups present. The hydroxyl groups can participate in hydrogen bonding, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
- 6-Methylheptane-2,4-dione
- 6-Methylheptane-2,5-epoxide
- 6-Methylheptane-2,5-dichloride
- 6-Methylheptane-2,5-dibromide
Comparison: 6-Methylheptane-2,5-diol is unique due to its two hydroxyl groups, which provide it with distinct chemical reactivity compared to its analogs. For example, 6-Methylheptane-2,4-dione lacks the hydroxyl groups and thus has different reactivity and applications. Similarly, the epoxide and halogenated derivatives have different functional groups, leading to varied chemical behavior and uses .
Propiedades
Número CAS |
51916-46-2 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
6-methylheptane-2,5-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)8(10)5-4-7(3)9/h6-10H,4-5H2,1-3H3 |
Clave InChI |
MFBMFHMAWZBOEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



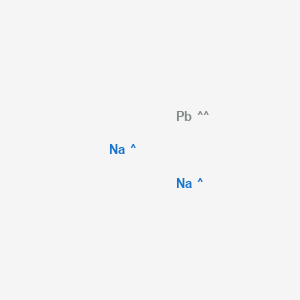

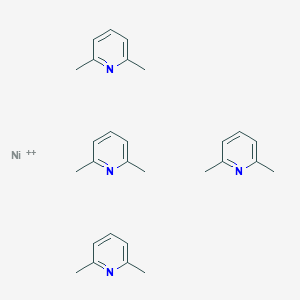
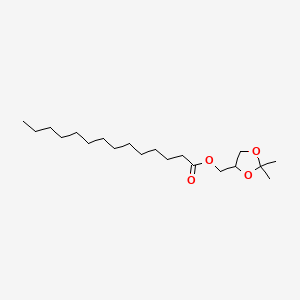

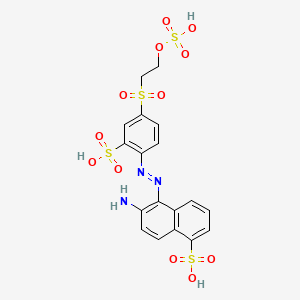
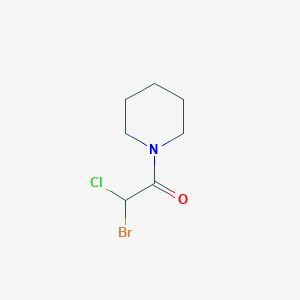
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
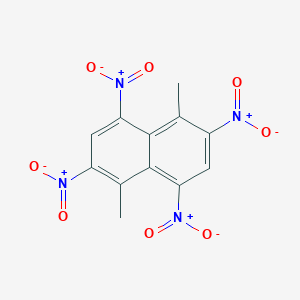

![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
